N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE
Overview
Description
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method involves the reaction of 2-aminobenzophenone with trans-vertical aromatic dinitrate esters through hydrogenation reduction . Another method includes the use of N-arylsulfonylaziridine activated by Lewis acid (BF3·OEt2) with TBAHS, leading to an intermediate that undergoes an SN2-type ring-opening reaction with isothiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Reduction: Hydrogenation reduction reactions are commonly used in its synthesis.
Substitution: Electrophilic substitution reactions occur readily due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include IBX for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various indole derivatives, such as indolyl-β-carboline alkaloids and other substituted indoles .
Scientific Research Applications
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism . This inhibition can lead to various biological effects, including modulation of immune responses and potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
N-prop-2-enyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-2-8-16-15(19)18-9-7-14-12(10-18)11-5-3-4-6-13(11)17-14/h2-6,17H,1,7-10H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYGYVJGHQBHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCC2=C(C1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320464 | |
Record name | N-prop-2-enyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
503607-28-1 | |
Record name | N-prop-2-enyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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